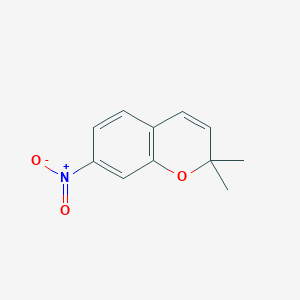

2,2-Dimethyl-7-nitro-2h-1-benzopyran

Description

Properties

CAS No. |

64169-76-2 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2,2-dimethyl-7-nitrochromene |

InChI |

InChI=1S/C11H11NO3/c1-11(2)6-5-8-3-4-9(12(13)14)7-10(8)15-11/h3-7H,1-2H3 |

InChI Key |

ACUOAQKUXNEDQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 2H-benzopyrans exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound SD-8381, a derivative of 2H-benzopyran, has been identified as a novel COX-2 inhibitor, which is relevant in cancer therapy due to COX-2's role in tumor progression .

1.2 Antimicrobial Properties

The nitro group in 2,2-dimethyl-7-nitro-2H-1-benzopyran enhances its interaction with biological macromolecules, making it a candidate for antimicrobial applications. Compounds with similar structures have demonstrated activity against various pathogens, suggesting potential for developing new antibiotics or antifungal agents.

1.3 Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzopyran derivatives. The unique combination of functional groups in this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Materials Science

2.1 Photonic Applications

The compound's structural properties allow it to be utilized in photonic applications. Research has indicated that benzopyran derivatives can be incorporated into polymer matrices to create materials with tunable optical properties. This is particularly useful in developing sensors and light-emitting devices .

2.2 Encapsulation Techniques

Innovative encapsulation techniques using silica have been developed for compounds like this compound to enhance stability and control release rates in various applications. This method is beneficial for drug delivery systems, allowing for targeted therapy with reduced side effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents to enhance its properties:

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | N-Alkylation | 87 |

| 2 | Hydrolysis | 80 |

| 3 | Coupling | 95 |

These steps can be optimized based on the desired derivatives and their targeted applications .

Case Studies

4.1 Case Study on Anticancer Activity

A study evaluated the efficacy of a series of benzopyran derivatives against different cancer cell lines. The results indicated that specific modifications on the benzopyran structure significantly enhanced cytotoxicity compared to the parent compound.

4.2 Case Study on Photonic Materials

Another case study focused on incorporating benzopyran derivatives into polymer matrices for photonic applications. The findings demonstrated improved optical properties and stability over time, highlighting the potential for commercial applications in sensors and light-emitting devices.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Reactivity

Research Findings

Antimicrobial Activity: Nitro-substituted benzopyrans are less explored than halogenated or amino-substituted analogues. However, coumarins with electron-withdrawing groups (e.g., 3,4-dichlorophenyl) show potent antimicrobial effects, suggesting nitro analogues may require structural optimization for similar efficacy .

Photophysical Properties: 7-Diethylamino-4-methylcoumarin derivatives exhibit strong fluorescence, a trait absent in nitro-substituted benzopyrans due to the nitro group’s fluorescence-quenching nature .

Synthetic Challenges : The nitro group’s oxidative sensitivity complicates reactions like bromination, necessitating careful control of reaction conditions (e.g., low temperatures, inert atmospheres) .

Preparation Methods

Precursor Synthesis and Nitration Conditions

The preparation of 2,2-dimethyl-7-nitro-2H-1-benzopyran typically begins with a preformed benzopyran scaffold. For example, 2,2-dimethyl-2H-1-benzopyran serves as the primary substrate, which undergoes electrophilic aromatic nitration at the 7-position. The nitration is performed using a mixture of concentrated nitric acid and sulfuric acid (1:1 v/v) at 0–5°C to minimize side reactions such as ring sulfonation. Under these conditions, the nitro group is selectively introduced into the electron-rich aromatic ring, driven by the directing effects of the oxygen atom in the pyran ring.

Reaction optimization studies indicate that extending the reaction time beyond 4 hours reduces yields due to over-nitration or decomposition. Isolation of the nitro product involves quenching the reaction mixture in ice-cold water, followed by extraction with ethyl acetate and purification via silica gel chromatography. Typical yields range from 65% to 78%, depending on the purity of the precursor.

Cyclization of β-Diketone Intermediates

Formation of β-Diketone Precursors

An alternative route involves the cyclization of β-diketone intermediates. For instance, 3-(4-substituted-benzoyl)acetophenone derivatives are synthesized via Friedel-Crafts acylation of resorcinol with methyl vinyl ketone in the presence of polyphosphoric acid (PPA). The resulting β-diketone is treated with hydrochloric acid in refluxing methanol, inducing cyclization to form the benzopyran core.

Key Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 60–70°C |

| Solvent | Methanol |

| Acid Catalyst | HCl (concentrated) |

| Reaction Time | 2–3 hours |

This method achieves yields of 41–50%, with purity confirmed via NMR and mass spectrometry. The use of PPA as a catalyst enhances the electrophilicity of the carbonyl group, facilitating intramolecular cyclization.

Acid-Catalyzed Condensation of Phenols and Alkenes

One-Pot Synthesis via PPA-Mediated Condensation

A scalable approach involves the direct condensation of benzene-1,3-diol (resorcinol) with 2-methyl-3-buten-2-ol in dichloromethane, catalyzed by polyphosphoric acid (PPA). The reaction proceeds via initial protonation of the diol, followed by nucleophilic attack of the alkene to form a carbocation intermediate. Subsequent dehydration and aromatization yield the 2,2-dimethyl-2H-benzopyran scaffold, which is subsequently nitrated as described in Section 1.

Example Synthesis

-

Reactants : Resorcinol (10 mmol), 2-methyl-3-buten-2-ol (5 mmol)

-

Catalyst : PPA (0.1 equiv)

-

Conditions : Reflux in CHCl for 4 hours

-

Workup : Neutralization with NaHCO, extraction, and recrystallization from n-hexane.

This method provides the unnitrated benzopyran in 70–85% yield, requiring an additional nitration step to introduce the nitro group.

Catalytic Methods for Benzopyran Synthesis

Transition Metal-Catalyzed Cyclization

Recent advances employ transition metal catalysts to streamline benzopyran synthesis. For example, copper(II) perchlorate facilitates the intramolecular cyclization of aryl propargyl ethers into 2H-chromenes under mild conditions. While this method primarily targets unsubstituted chromenes, modifications using nitro-substituted starting materials could adapt it for this compound synthesis.

Proposed Mechanism

-

Alkyne Activation : Cu(ClO) coordinates to the alkyne, increasing electrophilicity.

-

Cyclization : Hydroxyl group addition forms a vinyl-copper intermediate.

-

Aromatization : Elimination of water yields the benzopyran core.

Yields for analogous reactions reach 36–41%, suggesting potential for optimization with nitro precursors.

Optimization Strategies and Challenges

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,2-Dimethyl-7-nitro-2H-1-benzopyran, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is synthesized via cyclization of meta-substituted propargyl ethers, followed by bromohydrin conversion to 3,4-epoxides and subsequent amine ring-opening. A novel route involves thermal cyclization of propargyl ethers, yielding predominantly 5- and 7-substituted benzopyrans. Optimizing Lewis base catalysts (e.g., DBU) and solvent polarity can enhance regioselectivity and yield .

- Critical Data : Thermal cyclization of propargyl ethers under inert atmospheres (e.g., N₂) at 100–120°C for 6–8 hours achieves ~70% yield for nitro-substituted derivatives.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key peaks should be observed?

- Methodological Answer :

- FT-IR : Expect C=O stretching at ~1665 cm⁻¹ (lactone), aromatic C=C at ~1597–1518 cm⁻¹, and NO₂ asymmetric stretching at ~1547 cm⁻¹ .

- ¹H NMR : Look for dimethyl protons (2.36 ppm, singlet) and nitro-substituted aromatic protons (7.6–8.2 ppm, depending on substitution pattern) .

Q. How can in vitro biological activity screening be designed for initial pharmacological profiling?

- Methodological Answer : Use the DOCA/saline hypertensive rat model to evaluate antihypertensive activity. Administer the compound orally (10–50 mg/kg) and monitor systolic blood pressure reduction over 6–24 hours. Include positive controls (e.g., hydralazine) to benchmark efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in substituent effects on antihypertensive activity?

- Methodological Answer : Despite optimal activity requiring 6-substitution with electron-withdrawing groups (e.g., NO₂), the 7-nitro-4-pyrrolidine analogue retains efficacy. To resolve this, perform comparative molecular docking to assess binding affinity differences in vascular smooth muscle targets. Pair with in vitro vasodilation assays to quantify direct effects .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with in vivo activity. Exceptions may arise from steric effects or alternative metabolic pathways .

Q. What strategies mitigate regioselectivity challenges during benzopyran synthesis, particularly for nitro-substituted derivatives?

- Methodological Answer : Employ directing groups (e.g., methoxy or acetoxy) on the salicylaldehyde precursor to control cyclization regiochemistry. For nitro groups, optimize Lewis acid catalysts (e.g., ZnCl₂) to favor para-substitution. Confirm regiochemistry via NOESY (e.g., spatial proximity of substituents in 2D spectra) .

- Case Study : Meta-substituted propargyl ethers yield 5- and 7-substituted benzopyrans in a 3:1 ratio under thermal conditions. Use chromatographic separation or crystallization to isolate the 7-nitro isomer .

Q. How can computational methods guide the design of derivatives with multi-target pharmacological profiles (e.g., antimicrobial and antihypertensive)?

- Methodological Answer : Perform pharmacophore modeling to identify shared structural motifs between antihypertensive and antimicrobial benzopyrans (e.g., 3,7-disubstituted derivatives). Validate via in vitro assays against Gram-positive bacteria (e.g., S. aureus) and hypertension targets (e.g., angiotensin-converting enzyme) .

- Data Integration : Cross-reference bioactivity databases (e.g., ChEMBL) to identify overlapping targets. For example, coumarin derivatives with electron-deficient aromatic systems often exhibit dual vasodilatory and antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.